Isochromophilone V
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Overview
Description
Isochromophilone V is a natural product found in Penicillium multicolor with data available.
Scientific Research Applications
Inhibition of Acyl-CoA: Cholesterol Acyltransferase
Isochromophilone V, isolated from Penicillium multicolor FO-3216, has been identified as an inhibitor of acyl-CoA: cholesterol acyltransferase (ACAT). The IC50 values of isochromophilones, including V, were determined in an enzyme assay using rat liver microsomes, indicating its potential in regulating cholesterol metabolism (Arai et al., 1995).
Novel Azaphilone Structure and Antibiotic Activity
Isochromophilone IX, a novel azaphilone compound isolated from Penicillium species, is related to this compound in structure. These compounds represent a unique class of γ-amino butyric acid (GABA) containing metabolites, highlighting their potential in antibiotic development and biological research (Michael et al., 2003).
Applications in HIV Research
Isochromophilone I and II, closely related to this compound, have been identified as inhibitors of gp120-CD4 binding, a key interaction in HIV infection. This suggests potential applications of this compound in HIV research, exploring its effects on viral entry and replication processes (Matsuzaki et al., 1995).
Cytotoxic Activities and Cancer Research
Isochromophilones, including this compound, have been explored for their cytotoxic activities against various cancer cell lines. These studies contribute to understanding their potential as anti-cancer agents, especially in targeting specific cancer types (Luo et al., 2018).
Properties
CAS No. |
167355-56-8 |
---|---|
Molecular Formula |
C19H23ClO4 |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
(7R,8R)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8H-isochromen-6-one |
InChI |
InChI=1S/C19H23ClO4/c1-5-11(2)8-12(3)6-7-13-9-14-15(10-24-13)17(21)19(4,23)18(22)16(14)20/h6-11,17,21,23H,5H2,1-4H3/b7-6+,12-8+/t11-,17+,19+/m0/s1 |
InChI Key |
ZFOBGKZKFOAYTR-ZZSXOZOGSA-N |
Isomeric SMILES |
CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@]([C@@H](C2=CO1)O)(C)O)Cl |
SMILES |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2=CO1)O)(C)O)Cl |
Canonical SMILES |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2=CO1)O)(C)O)Cl |
Synonyms |
isochromophilone V |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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